molecular formula C14H20BrN3O3 B2687893 4-bromo-2-(3,3-dimethyl-2-oxobutyl)-5-morpholino-3(2H)-pyridazinone CAS No. 477855-42-8

4-bromo-2-(3,3-dimethyl-2-oxobutyl)-5-morpholino-3(2H)-pyridazinone

Cat. No. B2687893
CAS RN: 477855-42-8
M. Wt: 358.236
InChI Key: MHXYMONCAOCCQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-2-(3,3-dimethyl-2-oxobutyl)-5-morpholino-3(2H)-pyridazinone (4-B2-D2O-5-M3P) is a newly synthesized organic compound that has recently been studied for its potential use as an anti-inflammatory agent. It is a highly potent compound that has been shown to have a wide range of applications, including the treatment of chronic pain, inflammation, and other medical conditions. This compound is also being studied for its possible use in drug delivery systems and as a potential therapeutic agent.

Scientific Research Applications

Synthesis and Heterocyclic Compound Development

A key application of compounds related to 4-bromo-2-(3,3-dimethyl-2-oxobutyl)-5-morpholino-3(2H)-pyridazinone is in the synthesis of novel heterocyclic compounds with potential antibacterial activities. Research has demonstrated the utility of similar compounds as starting materials for preparing a series of derivatives, such as pyridazinones and furanones, through reactions with various agents. These compounds have been synthesized with the aim of studying their antibacterial properties, highlighting their potential in drug discovery and medicinal chemistry (El-Hashash et al., 2015).

Antioxidant Properties

Compounds structurally related to 4-bromo-2-(3,3-dimethyl-2-oxobutyl)-5-morpholino-3(2H)-pyridazinone have been investigated for their antioxidant properties. For instance, studies on bromophenol derivatives have revealed significant antioxidant and radical scavenging activities, as measured by various in vitro assays. These activities suggest the potential of these compounds in the development of new antioxidants (Balaydın et al., 2010).

Drug Discovery and Development

Spectroscopic Analysis and Theoretical Studies

The compound 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone, a related molecule, has been thoroughly investigated using spectroscopic techniques and theoretical studies. These investigations have provided detailed insights into its molecular structure, vibrational frequencies, electronic absorption wavelengths, and other physical and chemical properties. Such studies are essential for understanding the fundamental characteristics of these compounds, which can inform their practical applications in various scientific and industrial fields (Dede et al., 2018).

properties

IUPAC Name

4-bromo-2-(3,3-dimethyl-2-oxobutyl)-5-morpholin-4-ylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN3O3/c1-14(2,3)11(19)9-18-13(20)12(15)10(8-16-18)17-4-6-21-7-5-17/h8H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXYMONCAOCCQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1C(=O)C(=C(C=N1)N2CCOCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-2-(3,3-dimethyl-2-oxobutyl)-5-morpholino-3(2H)-pyridazinone

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